molecular formula C13H9Cl2NO2 B7755470 4-Aminophenyl 2,4-dichlorobenzoate

4-Aminophenyl 2,4-dichlorobenzoate

Cat. No.: B7755470
M. Wt: 282.12 g/mol
InChI Key: MXEOJYVGIRHXJX-UHFFFAOYSA-N
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Description

4-Aminophenyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an aminophenyl group and two chlorine atoms attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2,4-dichlorobenzoate typically involves the esterification of 4-aminophenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the aminophenyl group.

    Reduction: Aniline derivatives.

    Hydrolysis: 4-Aminophenol and 2,4-dichlorobenzoic acid.

Mechanism of Action

The mechanism of action of 4-Aminophenyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with cellular targets to exert its antimicrobial or anticancer effects. The molecular targets and pathways involved can vary, but common mechanisms include disruption of cell membrane integrity, inhibition of DNA synthesis, and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl 2,4-dichlorobenzoate is unique due to the presence of both the aminophenyl group and two chlorine atoms on the benzoate ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-aminophenyl) 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-6-11(12(15)7-8)13(17)18-10-4-2-9(16)3-5-10/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOJYVGIRHXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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